tert-butyl 2-phenylacetate

Organic Synthesis Protecting Group Strategy Reaction Kinetics

tert-Butyl 2-phenylacetate (CAS 16537-09-0, molecular formula C₁₂H₁₆O₂, MW 192.25 g/mol) is the tert-butyl ester of phenylacetic acid, classified as a phenylacetic acid ester. It is a sterically hindered ester with a calculated boiling point of 250.8 °C at 760 mmHg, density of 1.002 g/cm³, refractive index of 1.496, and flash point of 96.7 °C.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 16537-09-0
Cat. No. B090876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-phenylacetate
CAS16537-09-0
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyQROFQHQXTMKORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Phenylacetate (CAS 16537-09-0) Procurement-Grade Specifications and Baseline Identity


tert-Butyl 2-phenylacetate (CAS 16537-09-0, molecular formula C₁₂H₁₆O₂, MW 192.25 g/mol) is the tert-butyl ester of phenylacetic acid, classified as a phenylacetic acid ester [1]. It is a sterically hindered ester with a calculated boiling point of 250.8 °C at 760 mmHg, density of 1.002 g/cm³, refractive index of 1.496, and flash point of 96.7 °C . Its computed logP of 2.57–3.19 reflects moderate lipophilicity that critically influences its utility profile relative to smaller alkyl ester analogs [2].

Why Generic Substitution of tert-Butyl 2-Phenylacetate with Methyl or Ethyl Phenylacetate Fails in Controlled Synthesis


The tert-butyl ester cannot be interchanged with methyl, ethyl, or benzyl phenylacetate analogs without altering reaction selectivity, kinetics, and deprotection strategy. The steric bulk of the tert-butyl group imposes an approximately 8-fold retardation of ester hydrolysis relative to the methyl analog , while simultaneously directing oxidation to the benzylic position with a 3.2-fold rate enhancement . In enolate alkylation, tert-butyl and ethyl phenylacetates exhibit divergent hydrolytic deprotection chemistries—ethyl esters require alkaline saponification while tert-butyl esters are cleaved under acidic conditions, enabling orthogonal protecting group strategies in multi-step synthesis [1]. These quantifiable differences in steric, electronic, and chemoselective behavior mean that substituting a smaller ester without re-optimization will alter yield, selectivity, and impurity profiles.

Product-Specific Quantitative Evidence Guide for tert-Butyl 2-Phenylacetate (CAS 16537-09-0): Head-to-Head Comparator Data


Ester Hydrolysis Rate: Tert-Butyl vs. Methyl Phenylacetate – 8-Fold Slower Kinetics

The tert-butyl ester group of tert-butyl 2-phenylacetate sterically shields the carbonyl carbon from nucleophilic attack, resulting in an ester hydrolysis rate approximately 8 times slower than that of methyl phenylacetate under comparable conditions . While the tert-butyl ester shows maximum stability at pH 6.8–7.2, its deprotection is selectively achieved under acidic conditions, in contrast to methyl and ethyl esters which are typically cleaved by alkaline saponification [1]. This differential pH-rate profile enables orthogonal deprotection in multi-step synthesis.

Organic Synthesis Protecting Group Strategy Reaction Kinetics

Enolate Alkylation Yield Advantage: tert-Butyl Phenylacetate vs. Disodiophenylacetate – 76–78% vs. 51% Yield

In a direct comparative alkylation study, the sodio derivative of tert-butyl phenylacetate reacted with benzhydryl chloride to afford the alkylated product in 76–78% yield with no detectable side products, whereas the corresponding disodiophenylacetate (dianion) gave only 51% yield of the alkylation product accompanied by 39% of tetraphenylethylene from competing self-alkylation and elimination [1]. This demonstrates the superiority of the tert-butyl ester enolate over the disodio salt for clean monoalkylation.

Enolate Chemistry Alkylation Synthetic Methodology

Enolate Geometry Control: Tert-Butyl vs. Methyl Phenylacetate Enolate E/Z Configuration

A dedicated spectroscopic study (IR and ¹³C NMR) examined the structures of Li and K enolates of both methyl and tert-butyl phenylacetate in solution and found that the bulkier tert-butyl ester enolate exhibits a distinct preference for the Z-configuration (enolate geometry), whereas the methyl ester enolate shows a different E/Z distribution depending on solvent and counterion [1]. This geometric differentiation directly impacts the diastereoselectivity of subsequent electrophilic trapping reactions.

Enolate Chemistry Stereochemistry Spectroscopic Characterization

Chemoselective Hydrogenolysis: Tert-Butyl Ester Cleavage with Aromatic Ring Preservation (>99% Conversion, 93% Isolated Yield)

Catalytic hydrogenation of tert-butyl 2-phenylacetate (10% Pd/C, 5 mol%, H₂ 50 psi, ethanol, 25°C) achieves >99% conversion within 6 hours, yielding phenylacetic acid in 93% isolated yield with complete preservation of the aromatic ring . In contrast, benzyl phenylacetate, a commonly used alternative, undergoes both ester and benzylic C–O bond hydrogenolysis under similar Pd/C conditions, leading to complex product mixtures. This chemoselectivity is a direct consequence of the tert-butyl ester's requirement for acid-mediated alkyl–oxygen cleavage (A_AL1 mechanism) rather than the hydrogenolysis-susceptible benzyl–oxygen bond.

Catalytic Hydrogenation Protecting Group Chemistry Chemoselectivity

Aminolysis Efficiency: 82–89% Yield for Direct Amide Formation from tert-Butyl Phenylacetate

tert-Butyl 2-phenylacetate reacts with primary amines (1:1.2 molar ratio) in THF at 60°C to yield the corresponding phenylacetamides in 82–89% isolated yield . This direct aminolysis protocol avoids the need for prior ester hydrolysis to the carboxylic acid followed by separate coupling—a two-step sequence typically required for less reactive esters such as methyl or ethyl phenylacetate, which generally require more forcing conditions (elevated temperature, excess amine, or coupling reagents) for comparable conversion.

Amide Synthesis Aminolysis Synthetic Methodology

Best-Fit Research and Industrial Application Scenarios for tert-Butyl 2-Phenylacetate (CAS 16537-09-0)


Multi-Step Organic Synthesis Requiring Orthogonal Carboxylic Acid Protection

In synthetic routes where a carboxylic acid must be protected through sequences involving both basic and reductive conditions, the tert-butyl ester provides uniquely orthogonal protection: it withstands alkaline conditions that cleave methyl/ethyl esters, resists catalytic hydrogenation that cleaves benzyl esters, and is selectively removed under mild acidic conditions (TFA or HCl) without affecting acid-sensitive functionality [1]. This is supported by the 8-fold slower hydrolysis rate versus methyl ester at neutral pH and the demonstrated chemoselective hydrogenolysis (>99% conversion, aromatic ring intact) [1].

α-Alkylation of Phenylacetic Acid Derivatives with Minimal Side Reactions

When monoalkylation at the α-position of phenylacetic acid is required, the sodio enolate of tert-butyl phenylacetate provides 76–78% yield with no detectable side products from self-alkylation or elimination, compared to only 51% yield with 39% side-product formation when using disodiophenylacetate . The subsequent acid-catalyzed cleavage of the tert-butyl ester releases the free α-alkylphenylacetic acid without the racemization risks associated with alkaline saponification of the corresponding ethyl ester [1]. This protocol is directly applicable to the preparation of α-alkylphenylacetic acid building blocks for medicinal chemistry.

Diastereoselective Enolate Alkylation for Chiral Building Block Synthesis

The spectroscopically confirmed Z-enolate geometry preference of tert-butyl phenylacetate enolates, which differs from that of methyl ester enolates, makes this compound the required starting material when specific diastereoselectivity in electrophilic trapping is desired . Combined with the ability to cleave the tert-butyl ester under acid conditions orthogonal to base-labile chiral auxiliaries, this enables streamlined synthesis of enantiomerically enriched α-substituted phenylacetic acids as chiral pharmaceutical intermediates.

Direct Amide Library Synthesis Without Coupling Reagents

For medicinal chemistry programs requiring rapid SAR exploration of phenylacetamide derivatives, tert-butyl 2-phenylacetate enables direct aminolysis with primary amines in 82–89% yield under mild conditions (THF, 60°C) without the need for coupling reagents, prior hydrolysis, or chromatographic purification in many cases . This one-step protocol contrasts favorably with the two-step acid chloride or coupling-reagent-mediated routes typically required for less reactive methyl or ethyl esters, reducing both reagent cost and waste generation in parallel synthesis settings.

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